CB2 Cannabinoid Receptor Ligand Synthesis: Documented Application in Patent Literature
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS 136290-47-6) is explicitly designated as a reactant in the synthesis of substituted 1-benzylcoumarin-4(1H)-one derivatives exhibiting affinity for the cannabinoid CB2 receptor, as documented in patent disclosures [1]. The chloro substituent at the 4-position is a structural determinant for CB2 receptor affinity; unchlorinated Boc-anthranilic acid or 4-(Boc-amino)-2-chlorobenzoic acid positional isomers lack the requisite 4-chloro-2-aminobenzoic acid pharmacophoric pattern documented in the patent.
| Evidence Dimension | Documented utility in CB2 ligand synthesis |
|---|---|
| Target Compound Data | Explicitly named as reactant for 1-benzylcoumarin-4(1H)-one CB2 ligand synthesis |
| Comparator Or Baseline | Unchlorinated Boc-anthranilic acid and positional isomer 4-(Boc-amino)-2-chlorobenzoic acid |
| Quantified Difference | Not quantified; structural requirement documented |
| Conditions | Patent disclosure for substituted 1-benzylcoumarin-4(1H)-one derivatives |
Why This Matters
For research groups developing CB2-targeted therapeutics, this compound provides documented synthetic entry to a patented chemotype, whereas unchlorinated or positional isomer analogs lack this validated application.
- [1] Molaid. 2-叔丁氧基羰氨基-4-氯苯甲酸 (136290-47-6) Reaction Information: As Reactant for Substituted 1-Benzylcoumarin-4(1H)-one Derivatives with CB2 Affinity. View Source
